1,4-Diazaspiro[5.5]undecan-5-one
Overview
Description
1,4-Diazaspiro[5.5]undecan-5-one is a spirocyclic compound with the molecular formula C9H16N2O. It features a unique spiro structure, where two rings are connected through a single atom, creating a rigid and stable framework.
Mechanism of Action
Target of Action
The primary target of 1,4-Diazaspiro[5.5]undecan-5-one is the METTL3/METTL14 protein complex . This complex is part of the m6A regulation machinery, which plays a key role in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .
Mode of Action
The compound interacts with the METTL3/METTL14 protein complex, which is responsible for installing the methyl mark in the m6A writer system . METTL3 is the catalytic unit, whereas METTL14 facilitates RNA substrate binding and stabilizes the complex .
Biochemical Pathways
The compound affects the m6A regulation machinery, which is involved in a wide array of biological processes . The m6A modification is the most prevalent one, representing around 50% of the total methylated ribonucleotides in global cellular RNAs . It has been found in all kinds of cellular RNA, including mRNA, tRNA, and rRNA, and its roles in gene expression regulation are various, ranging from splicing to translation, stability, and degradation .
Pharmacokinetics
The compound has favorable ADME properties as physicochemical characteristics were taken into account during hit optimization
Result of Action
The compound shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines . This suggests that the compound can effectively inhibit the METTL3/METTL14 protein complex, thereby reducing the level of m6A modification in RNA.
Action Environment
The action of this compound is influenced by the cellular environment, particularly the presence of the METTL3/METTL14 protein complex . .
Biochemical Analysis
Biochemical Properties
1,4-Diazaspiro[5.5]undecan-5-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as acetyl-CoA carboxylase (ACC), which is crucial in fatty acid metabolism . The compound’s interaction with ACC can inhibit the enzyme’s activity, thereby affecting the synthesis of fatty acids. Additionally, this compound has shown potential in binding to RNA methyltransferases, such as METTL3/METTL14, which are involved in RNA modification processes . These interactions highlight the compound’s versatility in modulating biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines, such as acute myeloid leukemia (MOLM-13) and prostate cancer (PC-3), the compound has been shown to reduce the levels of N6-methyladenosine (m6A) in RNA, which is a critical modification for gene expression regulation . This reduction in m6A levels can lead to altered gene expression patterns, affecting cell proliferation, migration, and survival. Furthermore, this compound’s impact on ACC activity can influence lipid metabolism, thereby affecting cellular energy balance and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound can inhibit ACC by binding to its active site, preventing the conversion of acetyl-CoA to malonyl-CoA, a key step in fatty acid synthesis . Additionally, this compound can bind to the METTL3/METTL14 complex, inhibiting its methyltransferase activity and reducing m6A levels in RNA . These interactions at the molecular level underscore the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent experimental results . Prolonged exposure to the compound can lead to gradual degradation, which may affect its efficacy in biochemical assays. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on ACC and METTL3/METTL14 over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ACC and METTL3/METTL14 without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s safety profile is compromised . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism and RNA modification. The compound’s inhibition of ACC affects the citric acid cycle by reducing the availability of malonyl-CoA, a precursor for fatty acid synthesis . Additionally, its interaction with METTL3/METTL14 influences RNA methylation, impacting various cellular processes such as splicing, translation, and stability . These metabolic pathways underscore the compound’s multifaceted role in cellular biochemistry.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Once inside the cell, this compound can bind to proteins such as albumin, which aids in its distribution to various cellular compartments . These transport and distribution mechanisms are crucial for the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound has been observed to localize primarily in the cytoplasm, where it exerts its effects on ACC and METTL3/METTL14 . Additionally, specific targeting signals may direct the compound to other cellular compartments, such as the nucleus, where it can influence RNA methylation processes . These localization patterns are essential for understanding the compound’s functional dynamics within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diazaspiro[5.5]undecan-5-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of a diamine with a ketone under acidic or basic conditions to form the spirocyclic structure. For instance, the reaction of 1,4-diaminobutane with cyclohexanone in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazaspiro[5.5]undecan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,4-Diazaspiro[5.5]undecan-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[5.5]undecan-2-one: Similar spirocyclic structure but with oxygen atoms in the ring.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains an additional nitrogen atom in the ring, offering different chemical properties.
Uniqueness
1,4-Diazaspiro[5.5]undecan-5-one is unique due to its specific spirocyclic structure with nitrogen atoms, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and application .
Properties
IUPAC Name |
1,4-diazaspiro[5.5]undecan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-8-9(11-7-6-10-8)4-2-1-3-5-9/h11H,1-7H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGCDXDRKGAHMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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